

6-Bromoquinolin-2-amine: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **6-Bromoquinolin-2-amine**

Cat. No.: **B1338655**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a quinoline core with a bromine atom at the 6-position and an amine group at the 2-position, provides two reactive sites for further functionalization. This dual reactivity allows for the strategic introduction of diverse molecular fragments, making it an invaluable precursor for the synthesis of complex organic molecules with a wide range of biological activities and material properties.

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **6-bromoquinolin-2-amine**, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its most common coupling reactions are provided, along with a summary of its spectroscopic data and the biological activities of its derivatives.

Physicochemical Properties

6-Bromoquinolin-2-amine is a solid at room temperature with the following properties:

Property	Value	Reference(s)
CAS Number	791626-58-9	[1] [2] [3]
Molecular Formula	C ₉ H ₇ BrN ₂	[1] [2] [3]
Molecular Weight	223.07 g/mol	[1] [2] [3]
Appearance	Yellow to gray solid	[4]
Melting Point	139-151 °C	[4]
Boiling Point	362.4 °C at 760 mmHg (Predicted)	[2]
Density	1.649 g/cm ³ (Predicted)	[2]
pKa (Predicted)	6.5	
LogP (Predicted)	2.8	

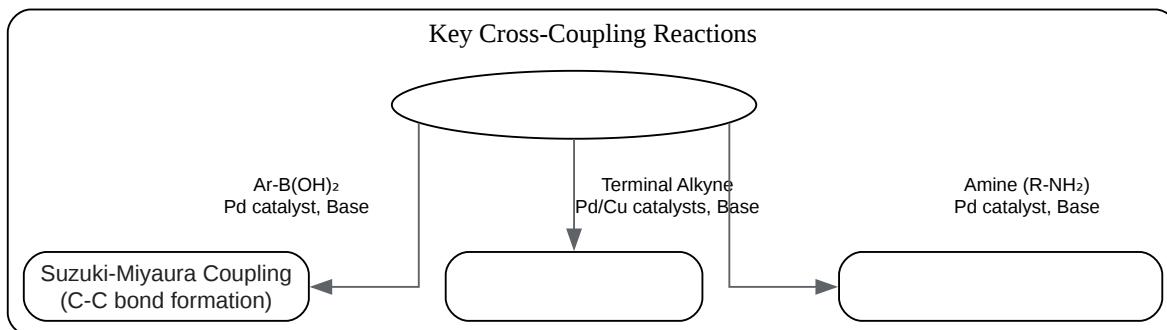
Spectroscopic Data

The structural confirmation of **6-bromoquinolin-2-amine** relies on a combination of spectroscopic techniques. While a comprehensive, unified dataset is not readily available in a single source, the expected spectral characteristics are summarized below based on data from analogous compounds and public databases.

Technique	Expected Peaks/Signals
¹ H NMR	Signals in the aromatic region (approx. 6.5-8.5 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets). The amine protons will likely appear as a broad singlet.
¹³ C NMR	Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the nine carbon atoms of the quinoline ring.
IR (Infrared)	Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm ⁻¹), C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Br stretching.
MS (Mass Spec.)	A molecular ion peak (M ⁺) corresponding to the molecular weight (223.07 g/mol), with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹ Br and ⁸¹ Br).

Core Synthetic Reactions

6-Bromoquinolin-2-amine serves as a versatile substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed transformations.

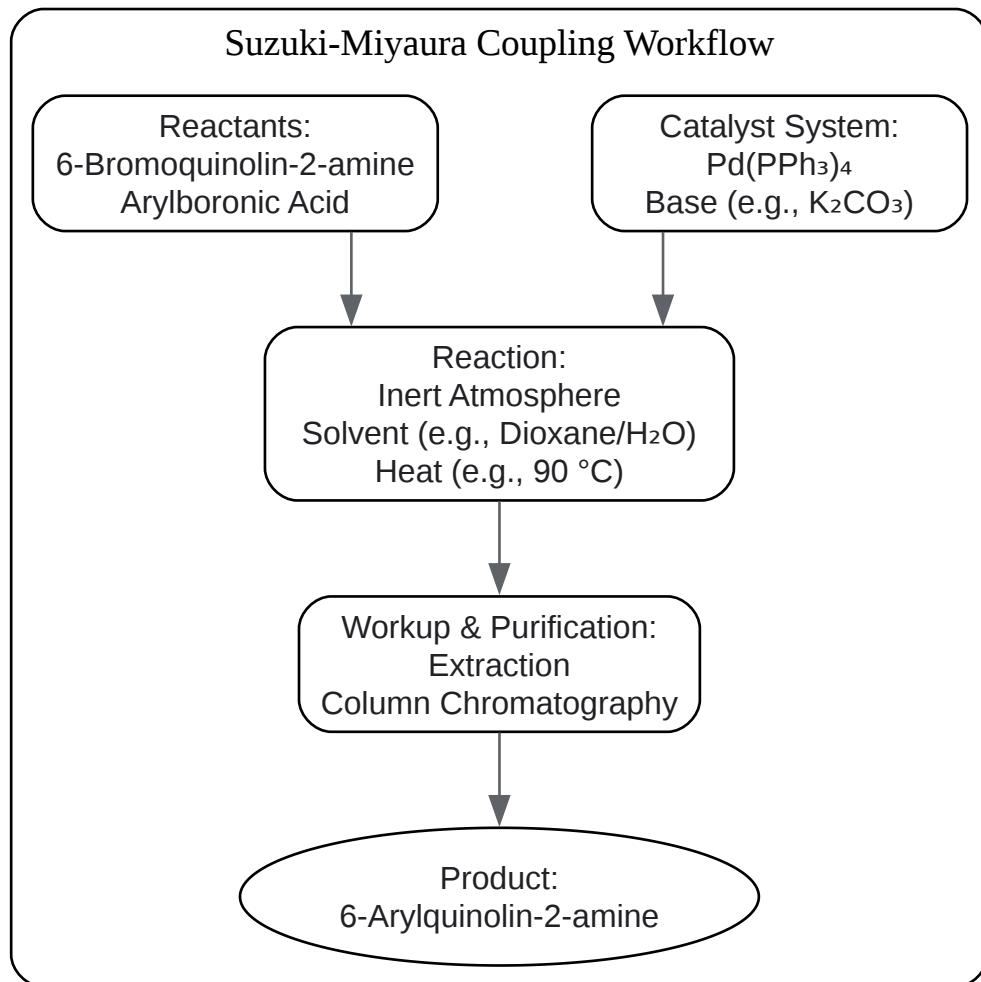


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Core synthetic transformations of **6-bromoquinolin-2-amine**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. In the case of **6-bromoquinolin-2-amine**, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.



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General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Phenylquinolin-2-amine (Analogous Procedure)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromoquinoline derivatives.

- Reaction Setup: In a flame-dried Schlenk flask, combine **6-bromoquinolin-2-amine** (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

- Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 6-phenylquinolin-2-amine.

Arylboronic Acid	Product	Yield (%)
Phenylboronic acid	6-Phenylquinolin-2-amine	~70-90 (expected)
4-Methoxyphenylboronic acid	6-(4-Methoxyphenyl)quinolin-2-amine	~70-90 (expected)
3-Pyridinylboronic acid	6-(Pyridin-3-yl)quinolin-2-amine	~60-80 (expected)

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted quinolines. These products can serve as versatile intermediates for further transformations or as final products with interesting electronic and biological properties.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinolin-2-amine (Analogous Procedure)

This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.

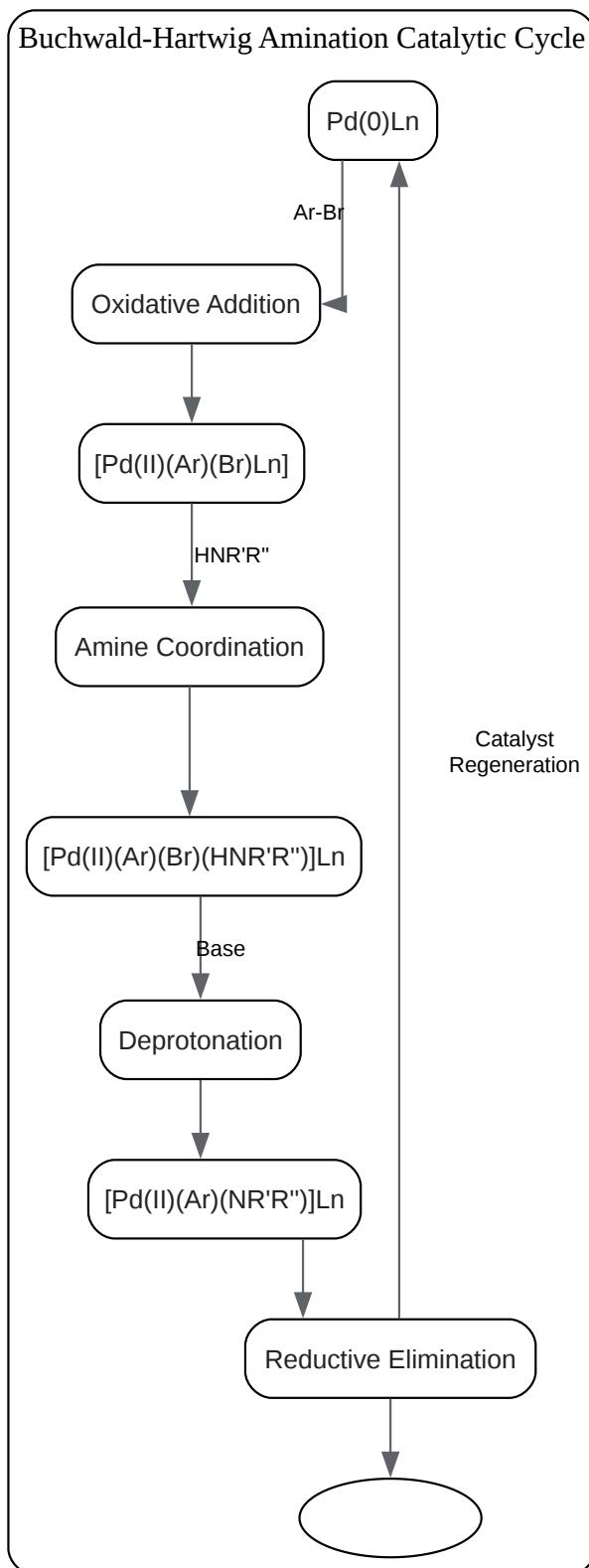
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **6-bromoquinolin-2-amine** (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

- Solvent and Reagents: Add anhydrous and degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol).
- Reaction: Stir the reaction mixture at 80 °C for 6-8 hours, monitoring by TLC.
- Workup: After completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 6-(phenylethynyl)quinolin-2-amine.

Terminal Alkyne	Product	Yield (%)
Phenylacetylene	6-(Phenylethynyl)quinolin-2-amine	~75-95 (expected)
Ethynyltrimethylsilane	6-((Trimethylsilyl)ethynyl)quinolin-2-amine	~70-90 (expected)
Propargyl alcohol	3-(2-Aminoquinolin-6-yl)prop-2-yn-1-ol	~60-80 (expected)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of **6-bromoquinolin-2-amine** with a wide variety of primary and secondary amines.



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Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-6-aminoquinolin-2-amine Derivatives[\[1\]](#)

- Reaction Setup: In a sealed tube, add the **6-bromoquinolin-2-amine** derivative (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equiv).
- Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times.
- Solvent Addition: Add anhydrous 1,4-dioxane.
- Reaction: Tightly cap the tube and heat to 100-110 °C for 12 hours.
- Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Amine	Product	Yield (%)
Aniline	N-Phenyl-6-aminoquinolin-2-amine	~60-80 (expected)
Morpholine	6-(Morpholino)quinolin-2-amine	~70-90 (expected)
6-Methoxypyridin-3-amine	N-(6-Methoxypyridin-3-yl)quinolin-2-amine	62 [5]

Applications in Drug Discovery and Materials Science

Derivatives of **6-bromoquinolin-2-amine** have shown significant promise in various fields, particularly in the development of therapeutic agents. The quinoline scaffold is a common feature in many biologically active compounds.

Anticancer Agents and Kinase Inhibitors

The quinoline nucleus is a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. By modifying the 6-position of the quinolin-2-amine core, researchers can tune the selectivity and potency of these inhibitors against various kinases. While specific data for derivatives of **6-bromoquinolin-2-amine** is limited, related quinoline and quinazoline compounds have demonstrated significant activity.

Compound Class	Target Kinase(s)	IC ₅₀ (nM)	Reference(s)
6-Arylquinazolin-4-amines	Clk4, Dyrk1A	Varies (SAR study)	[6]
Substituted quinolin-2-ones	GSK-3 β	4.68 - 8.27	[7]
Quinoline-amidrazone hybrids	c-Abl kinase	43,100 (A549 cells)	[8]
Substituted 2-arylquinolines	-	8,300 (HeLa cells)	[9]

GPCR Modulators

G-protein coupled receptors (GPCRs) are another important class of drug targets. While direct examples of GPCR modulators derived from **6-bromoquinolin-2-amine** are not prevalent in the literature, the versatile chemistry of this building block makes it a suitable starting point for the synthesis of novel ligands targeting these receptors. The ability to introduce diverse substituents at the 6-position allows for the exploration of structure-activity relationships to optimize binding affinity and functional activity at specific GPCRs.

Materials Science

The rigid, planar structure of the quinoline ring system, combined with the potential for extended conjugation through Suzuki and Sonogashira couplings, makes derivatives of **6-bromoquinolin-2-amine** attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can also be used to tune the electronic properties and intermolecular interactions of these materials.

Conclusion

6-Bromoquinolin-2-amine is a valuable and versatile building block in organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of a diverse array of functionalized quinoline derivatives. These derivatives have demonstrated significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors, and also hold promise in the field of materials science. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.

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